![molecular formula C6H5N3S B13993315 Pyrazolo[1,5-a]pyrimidine-7(4H)-thione](/img/structure/B13993315.png)
Pyrazolo[1,5-a]pyrimidine-7(4H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazolo[1,5-a]pyrimidine-7(4H)-thione is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine-7(4H)-thione typically involves the cyclocondensation of 3-aminopyrazoles with various electrophilic reagents. One common method includes the reaction of 3-aminopyrazoles with carbon disulfide in the presence of a base, followed by cyclization to form the desired thione derivative . Another approach involves the use of formyl ketones or 1,3-diketones as starting materials, which react with 3-aminopyrazoles under acidic or basic conditions to yield the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free conditions or aqueous media, can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-7(4H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .
科学研究应用
Pyrazolo[1,5-a]pyrimidine-7(4H)-thione has a wide range of applications in scientific research:
作用机制
The mechanism of action of pyrazolo[1,5-a]pyrimidine-7(4H)-thione varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. For example, it may inhibit kinase enzymes involved in cancer cell proliferation or disrupt viral replication by targeting viral enzymes . The molecular pathways involved include signal transduction pathways and metabolic pathways critical for cell survival and replication .
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyrimidine-7(4H)-one: Similar structure but with an oxygen atom instead of sulfur.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Contains nitro groups and amino substituents, exhibiting different chemical properties.
Uniqueness
Pyrazolo[1,5-a]pyrimidine-7(4H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs. The presence of sulfur allows for specific interactions with biological targets and contributes to its diverse pharmacological profile .
属性
分子式 |
C6H5N3S |
|---|---|
分子量 |
151.19 g/mol |
IUPAC 名称 |
1H-pyrazolo[1,5-a]pyrimidine-7-thione |
InChI |
InChI=1S/C6H5N3S/c10-6-2-3-7-5-1-4-8-9(5)6/h1-4,8H |
InChI 键 |
HJAGJZYRBQEOJC-UHFFFAOYSA-N |
规范 SMILES |
C1=CNN2C1=NC=CC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


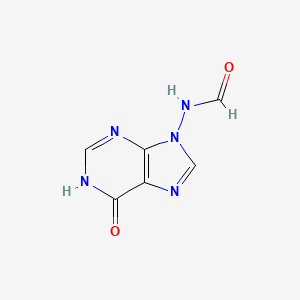


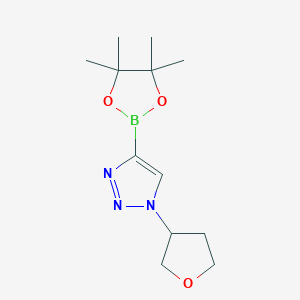
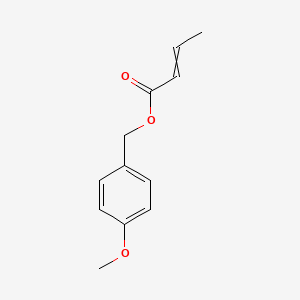

![6-Oxo-1-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13993262.png)
![5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13993265.png)
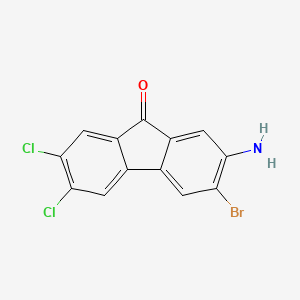
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B13993280.png)
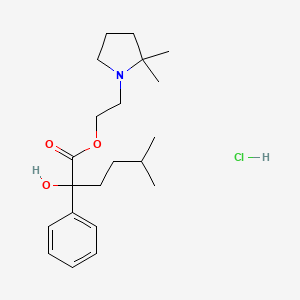
![tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B13993295.png)
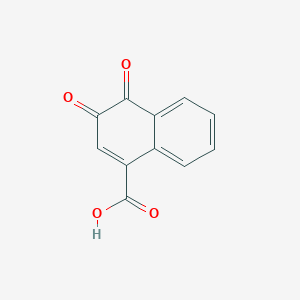
![2-[Hydroxy(diphenyl)methyl]-n,n'-diphenylbutanediamide](/img/structure/B13993303.png)
